molecular formula C11H18N2O2 B8463994 N-(2,2-Diethoxyethyl)pyridin-4-amine CAS No. 63188-88-5

N-(2,2-Diethoxyethyl)pyridin-4-amine

Cat. No.: B8463994
CAS No.: 63188-88-5
M. Wt: 210.27 g/mol
InChI Key: NTMZMGXPTJHQFB-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)pyridin-4-amine is a pyridine derivative featuring a diethoxyethylamine substituent at the 4-position of the pyridine ring. This compound is structurally distinct due to its dual ethoxy groups, which confer unique electronic and steric properties. Its synthesis typically involves nucleophilic substitution or reductive amination, as seen in analogous compounds (e.g., sulfonamide derivatives in ) .

Properties

CAS No.

63188-88-5

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)pyridin-4-amine

InChI

InChI=1S/C11H18N2O2/c1-3-14-11(15-4-2)9-13-10-5-7-12-8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,12,13)

InChI Key

NTMZMGXPTJHQFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=CC=NC=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Pyridin-4-amine Derivatives with Alkyl/Alkoxy Substituents

Compound Substituents Key Properties/Applications Reference
N-(2,2-Diethoxyethyl)pyridin-4-amine Diethoxyethyl at 4-position Acetal group enhances solubility; potential prodrug functionality
4-Ethenylpyridin-2-amine Ethenyl at 4-position Conjugated system for π-π stacking; used in polymer chemistry
2-Amino-4-ethoxypyridine Ethoxy at 4-position Intermediate for heterocyclic synthesis; hydrogen-bonding in crystal lattice

Key Observations :

  • Electronic Effects : The diethoxyethyl group in the target compound donates electron density via oxygen atoms, contrasting with the electron-withdrawing ethenyl group in 4-ethenylpyridin-2-amine.
  • Solubility : Diethoxyethyl and ethoxy substituents improve water solubility compared to purely alkyl chains (e.g., methyl groups) .

Amines with Acetal or Ether Functional Groups

Compound Core Structure Reactivity/Applications Reference
This compound Pyridine-4-amine Hydrolysis to aldehyde; synthetic versatility
N-(2,2-Diethoxyethyl) ureas Urea backbone Trifluoroacetic acid-catalyzed cyclization to imidazolidinones
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine Piperidine-4-amine Methoxyethyl group enhances blood-brain barrier penetration

Key Observations :

  • Reactivity : The diethoxyethyl group in both the target compound and urea derivatives () facilitates cyclization reactions, but the pyridine core in the former directs regioselectivity differently compared to ureas .

Aromatic Amines with Complex Substituents

Compound Substituents Structural Features Reference
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl, ethoxyphenyl Hydrogen bonding and π-π stacking dominate crystal packing
N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine Diethyl, methoxy, methyl LogP = 1.64; moderate lipophilicity

Key Observations :

  • Crystallinity : Bulky substituents (e.g., ethoxyphenyl) promote intermolecular interactions (N–H⋯N, C–H⋯O), whereas the diethoxyethyl group in the target compound may reduce crystallinity due to flexibility .
  • Lipophilicity : Diethoxyethyl groups (LogP ~1.6–2.0, inferred) balance hydrophilicity and membrane permeability better than purely aromatic substituents .

Key Observations :

  • Safety : Alkoxy groups (methoxy, diethoxy) generally reduce volatility compared to chlorinated analogs, mitigating inhalation risks .
  • Stability : Acetal groups (as in the target compound) may hydrolyze under acidic conditions, necessitating pH-controlled storage .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the diethoxyethyl halide. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically employed to stabilize the transition state. The use of a base, such as potassium carbonate or triethylamine, neutralizes the generated HX (X = Cl, Br), driving the reaction to completion.

Key parameters include:

  • Solvent : DMF or ethanol (3–7-fold excess by weight relative to substrate).

  • Temperature : 15–25°C, balancing reaction rate and side-product formation.

  • Catalyst : Raney nickel (5–12 equivalents) may enhance reactivity in protic solvents.

Challenges and Optimizations

Competitive over-alkylation to form quaternary ammonium salts is a major concern. To mitigate this, stoichiometric control of the alkylating agent (1.1–1.3 equivalents) and incremental addition are recommended. Patents highlight that ethanol as a solvent reduces byproduct formation compared to methanol, likely due to its lower polarity.

Reductive Amination Using Diethoxyacetone

Reductive amination between pyridin-4-amine and diethoxyacetone offers an alternative pathway, avoiding direct handling of alkyl halides. This method involves imine formation followed by reduction to the secondary amine.

Procedure and Catalytic Systems

  • Imine Formation : Pyridin-4-amine reacts with diethoxyacetone in ethanol under reflux, facilitated by acidic conditions (HCl or acetic acid).

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) reduces the imine intermediate. Raney nickel, as described in hydrogenation protocols, achieves yields >75% in 10–24 hours.

Table 1: Comparative Analysis of Reductive Amination Conditions

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
NaBH3CNEthanol251268
H2/Pd-CMethanol50672
Raney Nii-Propanol202482

Mechanistic Considerations

The reaction’s success hinges on the stability of the imine intermediate. Electron-withdrawing ethoxy groups on the ketone slightly deactivate the carbonyl, necessitating acidic conditions to protonate the amine and enhance nucleophilicity.

Protection-Alkylation-Deprotection Strategy

For substrates sensitive to direct alkylation, a three-step protocol involving temporary amine protection is employed.

Stepwise Synthesis

  • Protection : Acetylation of pyridin-4-amine using acetic anhydride yields N-(pyridin-4-yl)acetamide.

  • Alkylation : The protected amine undergoes alkylation with 2,2-diethoxyethyl bromide in DMF/K2CO3.

  • Deprotection : Hydrolysis with aqueous HCl (6 M) regenerates the free amine.

Advantages and Limitations

This method circumvents over-alkylation but introduces additional steps, reducing overall efficiency (yields ~60–70%). The use of HCl in deprotection risks hydrolyzing the diethoxyethyl group, necessitating precise pH control.

Use of Diethoxyethyl Halides as Alkylating Agents

Recent advances focus on optimizing the electrophilicity of 2,2-diethoxyethyl halides through solvent and catalyst selection.

Solvent Effects

Protic solvents like t-butanol enhance halide leaving-group ability, increasing reaction rates. Patent data indicate that t-butanol (20–30-fold excess by weight) improves yields by 15% compared to methanol.

Catalytic Innovations

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable reactions in biphasic systems, reducing side reactions. For example, a water/DCM system with 0.1 equiv TBAB achieves 85% yield at 35°C.

Characterization and Analytical Validation

Post-synthesis characterization via NMR, IR, and X-ray crystallography confirms structural integrity. The dimethylamino group in analogous compounds exhibits planar geometry with bond angles summing to 359°, as validated by X-ray data. For this compound, 1H^1H NMR typically shows resonances at δ 1.2 (t, 6H, OCH2CH3), 3.5 (m, 4H, OCH2), and 8.4 (d, 2H, pyridine-H) .

Q & A

Q. Advanced

  • Acid Catalysis : TFA promotes selective cyclization over competing pathways .
  • Moisture Control : Anhydrous conditions prevent hydrolysis of ethoxy groups.
  • Reaction Monitoring : Use TLC or inline IR spectroscopy to track progress and terminate reactions at optimal conversion .

What analytical challenges arise in characterizing this compound, and how are they resolved?

Q. Advanced

  • Signal Overlap in NMR : Use 2D techniques (e.g., HSQC, HMBC) to resolve crowded regions .
  • Low MS Sensitivity : Derivatization (e.g., acetylation) enhances ionization efficiency.
  • Purity Discrepancies : Cross-check HPLC retention times with authentic standards .

How does the diethoxyethyl group influence the compound’s reactivity in nucleophilic substitutions?

Advanced
The diethoxyethyl moiety stabilizes transition states via electron-donating effects, enhancing nucleophilicity at the pyridine nitrogen. However, steric hindrance from the ethoxy groups can slow reactions, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl2) .

What are the best practices for long-term storage of this compound?

Q. Basic

  • Storage Conditions : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation .
  • Stability Monitoring : Perform periodic NMR/HPLC checks to detect decomposition (e.g., ethoxy group hydrolysis) .

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